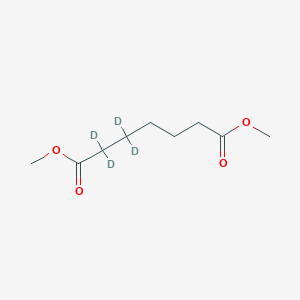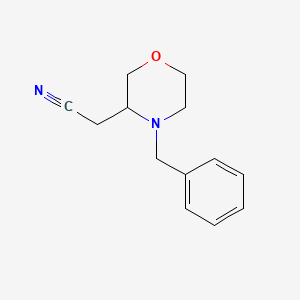
Dimethyl heptanedioate-2,2,6,6-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DiMethyl Heptanedioate—d4, also known as dimethyl pimelate, is a deuterated compound with the molecular formula C₉H₁₂D₄O₄. It is a stable isotope-labeled compound used in various scientific research fields. The compound is a derivative of heptanedioic acid, where the hydrogen atoms are replaced with deuterium, making it useful in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
DiMethyl Heptanedioate—d4 can be synthesized through the esterification of heptanedioic acid with methanol in the presence of a deuterated catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
Heptanedioic acid+Methanol→DiMethyl Heptanedioate—d4+Water
Industrial Production Methods
In an industrial setting, the production of DiMethyl Heptanedioate—d4 involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of deuterated methanol and a suitable catalyst is crucial for the successful synthesis of the deuterated ester.
化学反应分析
Types of Reactions
DiMethyl Heptanedioate—d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanedioic acid.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Heptanedioic acid.
Reduction: Diols (e.g., 1,7-heptanediol).
Substitution: Various substituted esters and amides.
科学研究应用
DiMethyl Heptanedioate—d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of DiMethyl Heptanedioate—d4 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of complex molecules. In metabolic studies, the compound acts as a tracer, allowing researchers to monitor the movement and transformation of molecules within biological systems.
相似化合物的比较
Similar Compounds
Dimethyl Heptanedioate: The non-deuterated version of DiMethyl Heptanedioate—d4.
Dimethyl Succinate: A shorter-chain ester with similar chemical properties.
Dimethyl Adipate: Another ester with a slightly longer carbon chain.
Uniqueness
DiMethyl Heptanedioate—d4 is unique due to its deuterium labeling, which makes it particularly valuable in studies requiring isotopic differentiation. This property allows for more precise tracking and analysis in various scientific applications compared to its non-deuterated counterparts.
属性
IUPAC Name |
dimethyl 2,2,3,3-tetradeuterioheptanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3/i4D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWINQXIGSEZAP-WVTKESLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC(=O)OC)C([2H])([2H])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopenta[c]pyrrol-4(1H)-one](/img/structure/B1149489.png)





